
Ethene;prop-2-enoic acid;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT: is a polymer that consists of the monomers ethylene and acrylic acid, with zinc ions incorporated into its structure. This compound is known for its unique properties, such as forming reversible ionic clusters (crosslinks), promoting adhesion to various substrates, and being tougher, more chemically resistant, and more transparent than its parent acid copolymer .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT typically involves the copolymerization of ethylene and acrylic acid, followed by the incorporation of zinc ions. The process can be carried out through blending and extrusion methods. For instance, Surlyn-Zn2+ and zinc stearate have been used to synergistically modify ethylene–acrylic acid copolymer, resulting in improved mechanical properties, crystallinity, thermal stability, and rheological properties .
Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature and high-pressure treatments. For example, a dried sheet of the polymer can be sandwiched between two pieces of float glass, placed in a vacuum oven, and subjected to heat preservation at 80°C for 1 hour, followed by 100°C for 3 hours, and then quickly cooled .
化学反応の分析
Types of Reactions: POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of zinc ions allows for the formation of ionic clusters, which can participate in crosslinking reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include Surlyn-Zn2+ and zinc stearate. The reactions are typically carried out under conditions that promote the formation of ionic clusters and enhance the polymer’s properties .
Major Products: The major products formed from these reactions include modified polymers with improved mechanical properties, thermal stability, and chemical resistance .
科学的研究の応用
Chemistry: In chemistry, POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT is used as a processing and performance additive. It promotes the crystallization of polyethylene terephthalate (PET) and assists in the dispersion of additives in plastics .
Biology: In biological research, this compound has been used as a negative staining agent in microscopy, yielding images composed of electron-dense regions .
Industry: Industrially, POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT is used to promote adhesion to various substrates, making it valuable in the production of safety glass, coatings, and adhesives .
作用機序
The mechanism by which POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT exerts its effects involves the formation of reversible ionic clusters (crosslinks). These clusters enhance the polymer’s adhesion to substrates, toughness, chemical resistance, and transparency. The zinc ions play a crucial role in forming these clusters, which contribute to the compound’s unique properties .
類似化合物との比較
- POLY(ETHYLENE-CO-METHACRYLIC ACID), ZINC SALT
- POLY(ETHYLENE-CO-ACRYLIC ACID), SODIUM SALT
- POLY(ETHYLENE-CO-METHACRYLIC ACID), SODIUM SALT
Comparison: Compared to similar compounds, POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT is unique due to its ability to form reversible ionic clusters with zinc ions. This property enhances its mechanical strength, chemical resistance, and transparency, making it more suitable for applications requiring these characteristics .
特性
分子式 |
C5H8O2Zn |
|---|---|
分子量 |
165.5 g/mol |
IUPAC名 |
ethene;prop-2-enoic acid;zinc |
InChI |
InChI=1S/C3H4O2.C2H4.Zn/c1-2-3(4)5;1-2;/h2H,1H2,(H,4,5);1-2H2; |
InChIキー |
JJPWLZKJCBVHRG-UHFFFAOYSA-N |
正規SMILES |
C=C.C=CC(=O)O.[Zn] |
関連するCAS |
59650-68-9 28208-80-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)
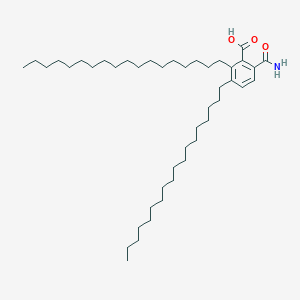


![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12341023.png)
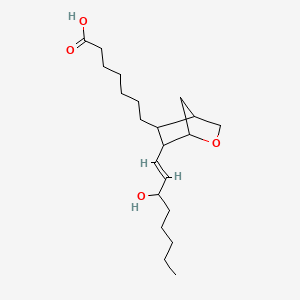
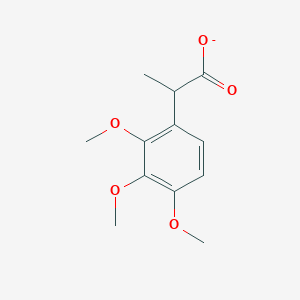
![Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)

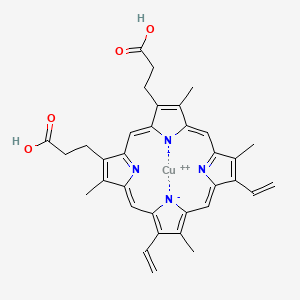
![ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate](/img/structure/B12341071.png)

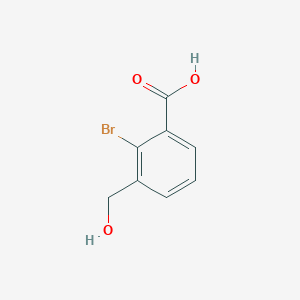
![5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B12341087.png)
